molecular formula C17H17NOS B14588987 4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile CAS No. 61167-08-6

4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile

Cat. No.: B14588987
CAS No.: 61167-08-6
M. Wt: 283.4 g/mol
InChI Key: RYYDHVCOFGBNTE-UHFFFAOYSA-N
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Description

4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile is an organic compound with the molecular formula C17H17NOS It is characterized by the presence of a benzonitrile group attached to a phenoxy ring, which is further substituted with a methyl group and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. For example, the nitrile group can act as a ligand for metal ions, influencing various biochemical pathways. The propylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzonitrile: Lacks the propylsulfanyl and phenoxy groups.

    4-Phenoxybenzonitrile: Lacks the methyl and propylsulfanyl groups.

    4-[4-Methylphenoxy]benzonitrile: Lacks the propylsulfanyl group.

Uniqueness

4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61167-08-6

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

4-(4-methyl-3-propylsulfanylphenoxy)benzonitrile

InChI

InChI=1S/C17H17NOS/c1-3-10-20-17-11-16(7-4-13(17)2)19-15-8-5-14(12-18)6-9-15/h4-9,11H,3,10H2,1-2H3

InChI Key

RYYDHVCOFGBNTE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)C

Origin of Product

United States

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